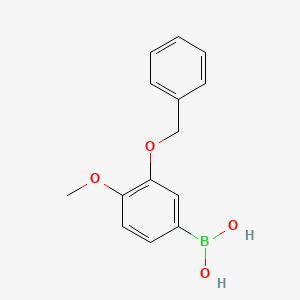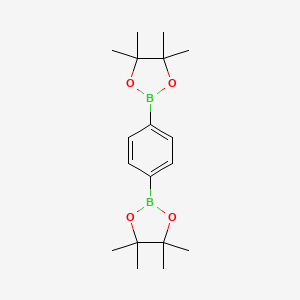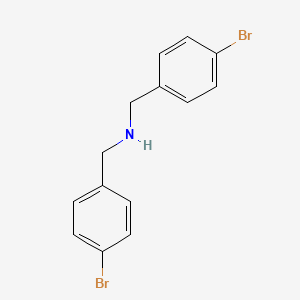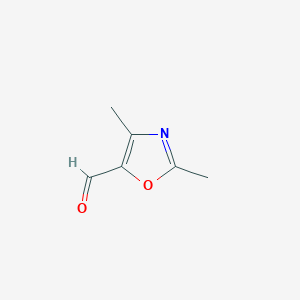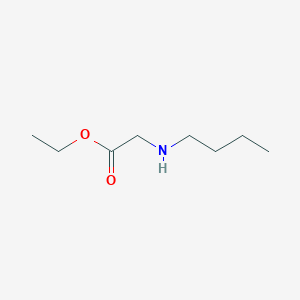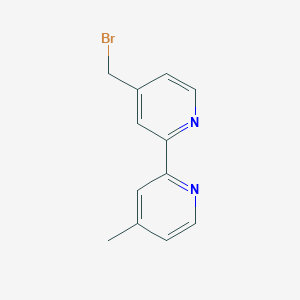
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine
説明
4-(Bromomethyl)-4'-methyl-2,2'-bipyridine is a useful research compound. Its molecular formula is C12H11BrN2 and its molecular weight is 263.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Chiral Bipyridine Derivatives
4,4'-Bis(bromomethyl)-2,2'-bipyridine is used in synthesizing C2 symmetric chiral bipyridine derivatives. These derivatives are formed by reacting with other compounds like (4R,5R)-1-propanoyl-4,5-diphenylimidazolidinone. Such chiral bipyridines are important in asymmetric synthesis and catalysis (Ward et al., 2002).
Preparation of Functionalized Bipyridines for Supramolecular Chemistry
Functionalized 2,2'-bipyridines, prepared using Stille-type cross-coupling procedures, are vital in supramolecular chemistry as chelating ligands for transition-metal ions. The bromomethyl group in these compounds allows for further functionalization, enhancing their utility in this field (Heller & Schubert, 2002).
Synthesis of Ligands for Asymmetric Reduction
The use of 4,4'-bis(bromomethyl)-2,2'-bipyridine in preparing ligands like oxazaborolidines is noteworthy. These ligands have applications in the asymmetric reduction of ketones, a process essential for producing enantiomerically pure compounds (Ward et al., 2002).
Application in Synthesis of Polydendate Ligands
The compound is utilized in the synthesis of polydendate ligands bearing 5'-substituted-6-carboxylic-2,2'-bipyridine subunits. These ligands are flexible and useful in coordinating with various metal ions, making them relevant in fields like coordination chemistry and material science (Charbonnière, Weibel, & Ziessel, 2002).
Development of Homocoupling Catalysts
In the field of organic chemistry, 4-(Bromomethyl)-4'-methyl-2,2'-bipyridine plays a role in developing homocoupling catalysts. Such catalysts are used in synthesizing a variety of bipyridine derivatives, which have applications in pharmaceuticals, materials science, and as ligands in coordination chemistry (França et al., 2002).
Creating Photophysical and Electrochemical Materials
4,4'-Bis(bromomethyl)-2,2'-bipyridine is essential in synthesizing materials with significant photophysical and electrochemical properties. Such materials are increasingly relevant in the development of solar cell devices and other renewable energy technologies (Marin, Holder, & Schubert, 2004).
作用機序
Target of Action
Bromomethyl compounds are generally known to be reactive and can interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Bromomethyl compounds are often used in organic synthesis due to their ability to participate in various reactions, such as alkylation . This suggests that 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine could interact with its targets through similar mechanisms .
Biochemical Pathways
The compound’s potential to alkylate biological molecules could impact a variety of biochemical processes .
Pharmacokinetics
The compound’s bromomethyl group could potentially enhance its lipophilicity, which might influence its absorption and distribution .
Result of Action
Given its potential reactivity, it could induce various cellular responses depending on its specific targets .
Action Environment
The action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s reactivity and stability . Additionally, the presence of other molecules could influence its interactions with its targets .
生化学分析
Biochemical Properties
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. The bromomethyl group is highly reactive and can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives. This compound interacts with enzymes and proteins that facilitate these reactions, such as nucleophilic enzymes that target the bromomethyl group. The interactions between 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine and these biomolecules are primarily based on the reactivity of the bromomethyl group, which can form covalent bonds with nucleophilic sites on enzymes and proteins .
Cellular Effects
The effects of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine on cellular processes are multifaceted. This compound can influence cell signaling pathways by modifying key signaling molecules through covalent bonding. For instance, it can alter the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine can impact gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine involves its ability to form covalent bonds with nucleophilic sites on biomolecules. This compound can act as an electrophile, targeting nucleophilic amino acid residues in enzymes and proteins. The formation of these covalent bonds can result in enzyme inhibition or activation, depending on the specific site of interaction. Additionally, 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine can influence gene expression by modifying transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine in animal models vary with different dosages. At lower doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine can exhibit toxic effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to a marked change in the compound’s impact on cellular function .
Metabolic Pathways
4-(Bromomethyl)-4’-methyl-2,2’-bipyridine is involved in metabolic pathways that include its conversion to various derivatives through nucleophilic substitution reactions. Enzymes such as cytochrome P450 oxidases can metabolize this compound, leading to the formation of hydroxylated or demethylated products. These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules .
Transport and Distribution
Within cells and tissues, 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation. The distribution of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine within tissues can affect its overall activity and impact on cellular processes .
Subcellular Localization
The subcellular localization of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on enzyme activity and gene expression. The localization of 4-(Bromomethyl)-4’-methyl-2,2’-bipyridine within these compartments can enhance its specificity and efficacy in modulating cellular functions .
特性
IUPAC Name |
2-[4-(bromomethyl)pyridin-2-yl]-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-2-4-14-11(6-9)12-7-10(8-13)3-5-15-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJZHWSADZZJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00449773 | |
| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81998-05-2 | |
| Record name | 4-(BROMOMETHYL)-4'-METHYL-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00449773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-4'-methyl-2,2'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-(bromomethyl)-4'-methyl-2,2'-bipyridine particularly useful in studying electron transfer within proteins?
A: this compound plays a crucial role in creating photosensitizer-protein complexes designed to study electron transfer. This molecule readily reacts with cysteine residues engineered into proteins through site-directed mutagenesis. [, ] This reaction forms a stable covalent bond between the protein and a ruthenium(II) photosensitizer complex that incorporates this compound as a ligand. This covalent linkage allows researchers to precisely position the photosensitizer within the protein environment for controlled electron transfer studies.
Q2: How does the choice of cysteine mutation site within a protein affect electron transfer dynamics in these photosensitizer-protein constructs?
A: The specific cysteine site chosen for modification significantly influences electron transfer rates. Studies using PpcA, a multi-heme cytochrome, demonstrate that electron transfer times vary depending on the distance and pathways between the ruthenium(II) photosensitizer and the heme groups within the protein. [] By strategically selecting cysteine mutation sites, researchers can investigate the impact of distance and protein environment on electron transfer processes.
Q3: Can you elaborate on the advantages of using a covalent linkage strategy with this compound compared to other methods for studying electron transfer in proteins?
A: The covalent attachment strategy using this compound offers several key advantages. Firstly, it provides a highly specific and directional attachment of the photosensitizer to the protein, unlike non-covalent approaches that might result in multiple binding orientations. [] This site-specific attachment ensures that the observed electron transfer kinetics originate from a well-defined location within the protein. Secondly, the covalent bond formed is robust, minimizing dissociation of the photosensitizer from the protein during experiments. This stability is essential for accurate measurements of electron transfer rates, which can be very fast.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








